molecular formula C10H21ClMg B8297895 Dimethyloctyl magnesium chloride

Dimethyloctyl magnesium chloride

Cat. No.: B8297895
M. Wt: 201.03 g/mol
InChI Key: NWKLYLIYBXCLQR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Unlike conventional magnesium chloride (MgCl₂), which is ionic and highly soluble in water , dimethyloctyl magnesium chloride would feature a bulky dimethyloctyl group, altering its solubility and reactivity. Such compounds are typically moisture-sensitive and require anhydrous solvents like tetrahydrofuran or diethyl ether for stabilization .

Properties

Molecular Formula

C10H21ClMg

Molecular Weight

201.03 g/mol

IUPAC Name

magnesium;2-methylnonane;chloride

InChI

InChI=1S/C10H21.ClH.Mg/c1-4-5-6-7-8-9-10(2)3;;/h4-9H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

NWKLYLIYBXCLQR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC[C-](C)C.[Mg+2].[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares dimethyloctyl magnesium chloride with structurally or functionally related compounds, leveraging data from the provided evidence.

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Solubility (in Water) Key Applications Reactivity Notes
This compound [(CH₃)₂C₈H₁₇]MgCl (hypothetical) Low (likely insoluble) Organic synthesis (theoretical) Highly reactive; reacts violently with water
Magnesium Chloride Hexahydrate MgCl₂·6H₂O 2.0330 g in 1000 mL Pharmaceuticals, electrolytes Stable in aqueous solutions; standardized via EDTA titration
3,7-Dimethyloctyl Ethylphosphonofluoridate C₁₂H₂₆FO₂P Insoluble (organophosphorus) Chemical weapons (hypothetical) Hydrolyzes in basic conditions
Methyl Ammonium Chloride CH₃NH₃Cl Highly soluble Laboratory reagent Stable under dry conditions

Key Observations:

Solubility: this compound is expected to exhibit low water solubility due to its hydrophobic alkyl chain, contrasting sharply with ionic magnesium chloride (MgCl₂·6H₂O), which dissolves readily (2.0330 g/1000 mL) . This aligns with trends observed in organomagnesium compounds, which require non-polar solvents for stability . In contrast, methyl ammonium chloride (CH₃NH₃Cl) is highly water-soluble, reflecting its ionic nature and smaller alkyl group .

Reactivity: Organomagnesium compounds like this compound are highly reactive, particularly with protic solvents or water, releasing methane and forming Mg(OH)Cl . This contrasts with MgCl₂·6H₂O, which is inert in aqueous solutions and used in pharmaceutical standardization . The 3,7-dimethyloctyl phosphonofluoridates () share a branched alkyl chain but differ in core structure (phosphorus-fluorine vs. magnesium-chlorine), leading to distinct reactivity—e.g., hydrolysis under basic conditions .

Structural Analogues: The 3,7-dimethyloctyl group in phosphonofluoridates () suggests that branching and chain length influence solubility and stability. A similar effect would occur in this compound, where the bulky alkyl group impedes solubility but enhances selectivity in organic reactions .

Research Findings and Limitations

  • Magnesium Halide Compositions: highlights magnesium halides with electron donors and solvents, where solubility exceeds 0.7 mol/L .
  • Pharmaceutical Relevance: MgCl₂·6H₂O is used in pharmacopeial standards (e.g., titration with EDTA) , but organomagnesium compounds like this compound are excluded due to instability in aqueous environments.

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